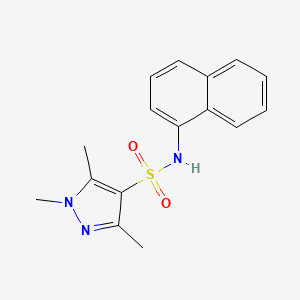![molecular formula C20H18N2OS B7682793 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known by its chemical formula, C21H20N2OS.
Wirkmechanismus
The mechanism of action of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. This compound has also been reported to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has antitumor activity and can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide in lab experiments is its well-established synthesis method. This compound is also readily available for purchase from various chemical suppliers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. This compound could also be studied for its potential use in other disease areas, such as inflammatory diseases. Another direction is to further elucidate its mechanism of action, which could provide insights into the development of new cancer therapies.
Conclusion
In conclusion, this compound is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied for its potential as a therapeutic agent and has been reported to have antitumor activity. Although its mechanism of action is not fully understood, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. There are several future directions for the study of this compound, including further investigation of its potential as a therapeutic agent and elucidation of its mechanism of action.
Synthesemethoden
The synthesis of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide involves the reaction of 4-methylthiobenzoyl chloride with 2-(pyridin-3-ylmethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylsulfonylbenzoyl chloride to yield the final product. The synthesis of this compound has been well established and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. This compound has been reported to have antitumor activity and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-24-18-10-8-16(9-11-18)20(23)22-19-7-3-2-6-17(19)13-15-5-4-12-21-14-15/h2-12,14H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFQVRSETGKTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)


![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
